An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,5-Dimethylphenoxy)acetic acid (CAS No. 5406-14-4). While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, including predicted values and data from structurally related compounds. Crucially, this guide offers detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.
Introduction: The Significance of Physicochemical Profiling
2-(3,5-Dimethylphenoxy)acetic acid belongs to the class of phenoxyacetic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry. The substitution pattern on the phenyl ring profoundly influences the molecule's properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its biological activity. A thorough understanding of its physicochemical properties is therefore a critical first step in any research and development endeavor.
This guide is structured to provide not just a compilation of data, but a practical framework for its acquisition and interpretation. We will delve into the theoretical underpinnings of each property and present robust experimental protocols that ensure data integrity and reproducibility.
Molecular and Physicochemical Profile
A summary of the known and predicted physicochemical properties of 2-(3,5-Dimethylphenoxy)acetic acid is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.
| Property | Value | Data Type |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol [1] | Calculated |
| CAS Number | 5406-14-4[1] | - |
| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)O)C[1] | - |
| Boiling Point | 320.5 °C at 760 mmHg[1] | Predicted |
| Density | 1.146 g/cm³[1] | Predicted |
| logP (Octanol-Water Partition Coefficient) | 1.76680[1] | Predicted |
| Hydrogen Bond Donor Count | 1[1] | Calculated |
| Hydrogen Bond Acceptor Count | 3[1] | Calculated |
| Rotatable Bond Count | 3[1] | Calculated |
| Melting Point | Not available | - |
| pKa | Not available | - |
| Solubility | Soluble in organic solvents, limited solubility in water.[2] | General |
Synthesis and Structural Elucidation
The primary route for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid involves the Williamson ether synthesis. This reaction provides a reliable and scalable method for the preparation of the target compound.
Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Materials:
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3,5-Dimethylphenol
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Chloroacetic acid
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Sodium hydroxide (NaOH)
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Water (deionized)
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Hydrochloric acid (HCl) (for acidification)
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Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Step-by-Step Methodology:
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Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide. The hydroxide ion acts as a base, deprotonating the phenolic hydroxyl group to form the more nucleophilic sodium 3,5-dimethylphenoxide. The stoichiometry should be at least one equivalent of NaOH per equivalent of the phenol.
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Nucleophilic Substitution: To the stirred solution of the phenoxide, add an aqueous solution of chloroacetic acid, neutralized with an equimolar amount of sodium hydroxide to form sodium chloroacetate. Heat the reaction mixture to reflux. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish the starting material from the product.
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Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution if its solubility is low.
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Extraction: Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The organic layer will contain the product.
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Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 2-(3,5-Dimethylphenoxy)acetic acid can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, ethanol-water, or hexane-ethyl acetate).
Causality of Experimental Choices:
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The use of a strong base like NaOH is crucial to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol.
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Heating the reaction mixture increases the rate of the SN2 reaction.
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Acidification is necessary to convert the sodium salt of the carboxylic acid (which is water-soluble) into the free acid, facilitating its extraction into an organic solvent.
Caption: Synthetic workflow for 2-(3,5-Dimethylphenoxy)acetic acid.
Structural Characterization Techniques
The identity and purity of the synthesized 2-(3,5-Dimethylphenoxy)acetic acid must be confirmed using a combination of spectroscopic and chromatographic methods.
NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For 2-(3,5-Dimethylphenoxy)acetic acid, one would expect to see:
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A singlet for the two equivalent methyl groups on the phenyl ring.
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Signals for the aromatic protons. Due to the meta-substitution, a specific splitting pattern will be observed.
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A singlet for the methylene protons of the acetic acid side chain.
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A broad singlet for the acidic proton of the carboxylic acid, which may exchange with residual water in the solvent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. This is particularly useful for confirming the substitution pattern on the aromatic ring.
Protocol for NMR Sample Preparation and Analysis:
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Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(3,5-Dimethylphenoxy)acetic acid, characteristic absorption bands would be expected for:
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O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹).
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C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹).
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C-O stretch of the ether linkage and the carboxylic acid.
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C-H stretches of the aromatic and methyl groups.
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C=C stretches of the aromatic ring.
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.
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Place a small amount of the solid sample directly onto the crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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Identify and label the characteristic absorption peaks.
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
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Electron Ionization (EI): This high-energy ionization technique often leads to extensive fragmentation. The molecular ion peak (M⁺) should be observed at m/z 180. Key fragments would likely arise from the cleavage of the ether bond and the loss of the carboxylic acid group.
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Electrospray Ionization (ESI): This is a softer ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 179. In positive ion mode, adducts such as [M+H]⁺ (m/z 181) or [M+Na]⁺ (m/z 203) may be seen.
Protocol for Mass Spectrometry Analysis:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
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Acquire the mass spectrum in the desired ionization mode and mass range.
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Identify the molecular ion and major fragment ions.
Caption: Workflow for the structural characterization and purity assessment.
Determination of Key Physicochemical Properties
Accurate determination of physicochemical properties is paramount for predicting a compound's behavior in biological systems and for formulation development.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol for Melting Point Determination:
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Finely powder a small amount of the dry, purified compound.
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Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol for pKa Determination by Potentiometric Titration:
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Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Sample Preparation: Prepare a solution of 2-(3,5-Dimethylphenoxy)acetic acid of known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.
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Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Causality of Experimental Choices:
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Potentiometric titration is a direct and accurate method for determining the pKa of weak acids.
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The use of a co-solvent is a pragmatic approach to handle compounds with poor aqueous solubility, although it's important to note that the pKa value obtained will be an apparent pKa (pKaapp) specific to that solvent system.
Solubility
Solubility is a key determinant of a drug's bioavailability. It should be assessed in various media relevant to drug development.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetone).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Causality of Experimental Choices:
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The shake-flask method is the gold standard for determining equilibrium solubility.
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Assessing solubility at different pH values is crucial for ionizable compounds like carboxylic acids, as their solubility is pH-dependent.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.
Protocol for logP Determination (Shake-Flask Method):
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Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (usually the one in which it is more soluble).
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Partitioning: Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a separatory funnel.
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Equilibration: Shake the funnel for a period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation and Quantification: Allow the phases to separate completely. Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
Analytical Methodologies
Robust analytical methods are essential for the quality control of the synthesized compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of 2-(3,5-Dimethylphenoxy)acetic acid and for its quantification. A reverse-phase HPLC method is typically suitable.
Illustrative HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).
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Injection Volume: 10-20 µL.
Self-Validating Aspects of the Protocol:
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System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing consistently (e.g., reproducible retention times and peak areas).
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Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.
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Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The response should be linear over the desired concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of 2-(3,5-Dimethylphenoxy)acetic acid, often after derivatization to increase its volatility.
Protocol for GC-MS Analysis (with Derivatization):
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Derivatization: The carboxylic acid group can be derivatized to a more volatile ester (e.g., a methyl or ethyl ester) by reacting the compound with an appropriate reagent (e.g., methanol or ethanol in the presence of an acid catalyst).
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GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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MS Detection: The separated components are detected by a mass spectrometer, which provides both quantitative information and mass spectral data for identification.
Biological Context and Potential Applications
Phenoxyacetic acids are known for their diverse biological activities. While specific data for 2-(3,5-Dimethylphenoxy)acetic acid is not widely reported, its structural similarity to other members of this class suggests potential applications as:
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Herbicides: Many phenoxyacetic acids act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. The substitution pattern on the aromatic ring is a key determinant of herbicidal activity and selectivity.
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Drug Scaffolds: The phenoxyacetic acid moiety is present in a number of approved drugs and is a common starting point for the development of new therapeutic agents. For instance, derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.
Further research is needed to elucidate the specific biological activities of 2-(3,5-Dimethylphenoxy)acetic acid.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(3,5-Dimethylphenoxy)acetic acid, with a strong emphasis on the experimental methodologies required for their determination. While there is a notable scarcity of published experimental data for this specific isomer, the protocols and theoretical considerations presented herein offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of this and similar molecules is fundamental to advancing their potential applications in both agriculture and medicine.
References
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LookChem. (n.d.). 2-(3,5-Dimethylphenoxy)acetic acid. Retrieved January 10, 2026, from [Link]
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LookChem. (n.d.). Chemical Property of 2-(3,5-Dimethylphenoxy)acetic acid. Retrieved January 10, 2026, from [Link]

